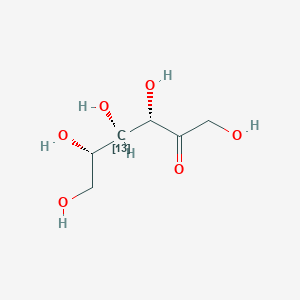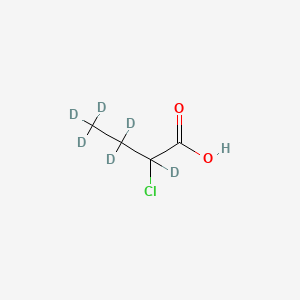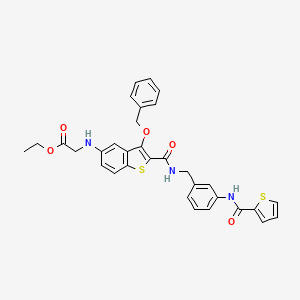![molecular formula C28H33NO5 B12407473 10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
10-Phenyl-[12]-cytochalasins Z16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenyl-12-cytochalasins Z16 is a complex organic compound belonging to the cytochalasin family. These compounds are known for their unique ability to disrupt actin filament formation in cells, making them valuable tools in biological research. The molecular formula of 10-Phenyl-12-cytochalasins Z16 is C28H33NO5, and it has a monoisotopic mass of 463.23587 .
Méthodes De Préparation
The synthesis of 10-Phenyl-12-cytochalasins Z16 typically involves intricate organic reactions. One common method includes the use of intramolecular Diels-Alder reactions to form the macrocyclic structure . The reaction conditions often require heating in solvents like toluene at elevated temperatures (e.g., 100°C) to facilitate the cyclization process
Analyse Des Réactions Chimiques
10-Phenyl-12-cytochalasins Z16 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
10-Phenyl-12-cytochalasins Z16 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: Employed to investigate the role of actin filaments in cell motility, division, and morphology.
Medicine: Potential therapeutic applications in targeting cancer cells by disrupting their cytoskeleton.
Industry: Limited industrial applications, primarily used in research and development settings.
Mécanisme D'action
The primary mechanism of action of 10-Phenyl-12-cytochalasins Z16 involves binding to actin filaments, preventing their polymerization. This disruption of the cytoskeleton affects various cellular processes, including cell division and motility . The molecular targets include actin monomers and filaments, and the pathways involved are related to cytoskeletal dynamics.
Comparaison Avec Des Composés Similaires
10-Phenyl-12-cytochalasins Z16 can be compared to other cytochalasins, such as cytochalasin B and cytochalasin D. While all these compounds disrupt actin filaments, 10-Phenyl-12-cytochalasins Z16 is unique due to its specific structural features and higher potency in certain biological assays . Similar compounds include:
- Cytochalasin B
- Cytochalasin D
- Cytochalasin E
These compounds share a similar mechanism of action but differ in their chemical structure and specific biological effects.
Propriétés
Formule moléculaire |
C28H33NO5 |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
(1S,5Z,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-13-hydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-5,10-diene-3,7,19-trione |
InChI |
InChI=1S/C28H33NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-13,16,18,21-22,24,26,32H,4,9,14-15H2,1-3H3,(H,29,33)/b12-8+,17-13-/t16-,18+,21-,22-,24-,26+,28+/m0/s1 |
Clé InChI |
XIWMGCLILBQGSO-QTIUUZRFSA-N |
SMILES isomérique |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)C/C=C(\C1=O)/C)C)O |
SMILES canonique |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)CC=C(C1=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
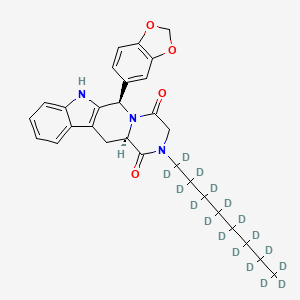
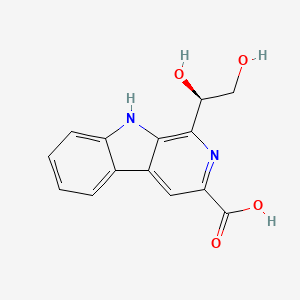
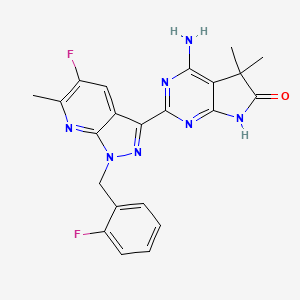
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)

![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)

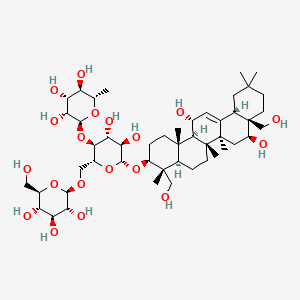
![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
